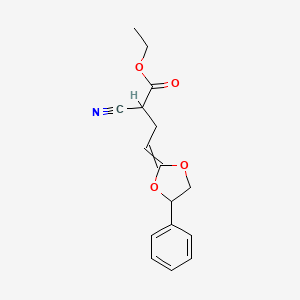
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with ethylene glycol to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dioxolane ring provides stability and can undergo ring-opening reactions under acidic or basic conditions . These interactions can affect biological pathways and lead to various effects, depending on the specific application.
類似化合物との比較
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
- 1,3-Dioxolan-2-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations
特性
CAS番号 |
92613-05-3 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate |
InChI |
InChI=1S/C16H17NO4/c1-2-19-16(18)13(10-17)8-9-15-20-11-14(21-15)12-6-4-3-5-7-12/h3-7,9,13-14H,2,8,11H2,1H3 |
InChIキー |
UDGDXLZAYSTLFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C1OCC(O1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


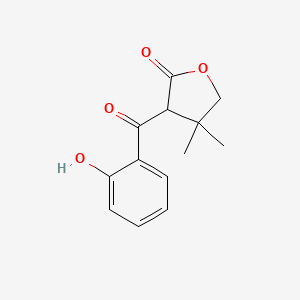
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
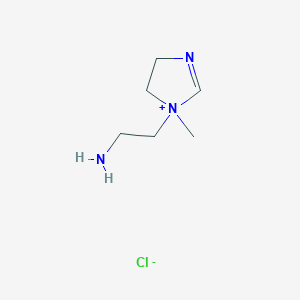
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
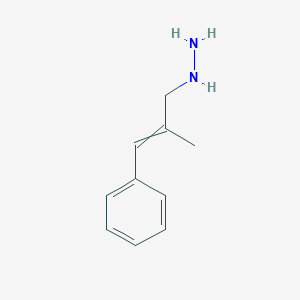

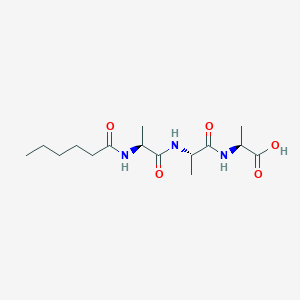
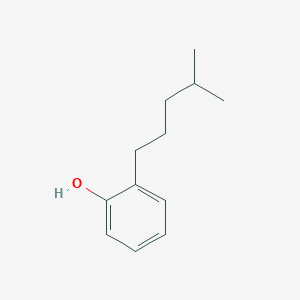
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
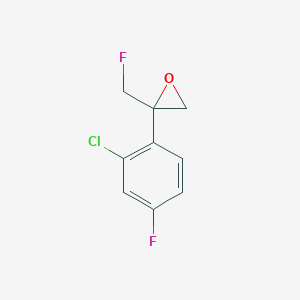
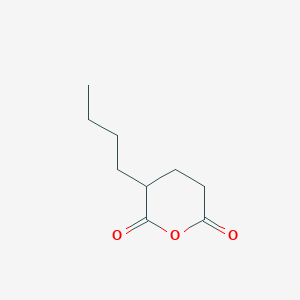
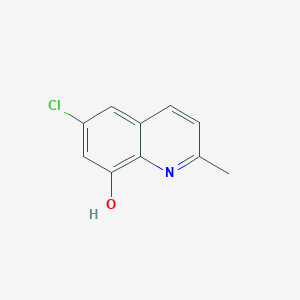
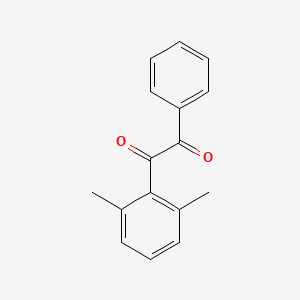
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
